Canlitinib - 2222730-78-9

Canlitinib

Catalog Number: EVT-15275299
CAS Number: 2222730-78-9
Molecular Formula: C33H31F2N3O7
Molecular Weight: 619.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kanitinib is a tyrosine kinase inhibitor targeting the oncoprotein c-Met (hepatocyte growth factor receptor; HGFR; MET) and vascular endothelial growth factor receptor 2 (VEGFR2), with potential anti-angiogenic and antineoplastic activities. Upon oral administration, kanitinib targets and binds to c-Met and VEGFR2, thereby disrupting c-Met- and VEGFR2-dependent signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met and/or VEGFR2 protein. c-Met and VEGFR2 are both overexpressed in many tumor cell types and play key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
Synthesis Analysis

The synthesis of Canlitinib involves several steps that require careful control of reaction conditions to ensure the desired purity and yield. While specific synthetic routes are proprietary and detailed methods may not be publicly available, the general approach typically includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that contain the essential functional groups necessary for the final structure.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions that form the core structure of Canlitinib. This often involves the use of coupling agents or catalysts to facilitate the reaction.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate Canlitinib from unreacted materials and by-products.

Technical details regarding specific reagents, solvents, and temperatures used in these reactions are typically found within proprietary literature or patents.

Molecular Structure Analysis

The molecular structure of Canlitinib is characterized by its complex arrangement of atoms, which includes:

  • Core Structure: The compound features a central aromatic system that contributes to its stability and interaction with biological targets.
  • Functional Groups: Various functional groups attached to this core enhance its solubility and biological activity.

The three-dimensional conformation of Canlitinib allows it to effectively bind to c-Met, inhibiting its activity. Detailed structural data can be obtained from databases such as PubChem, which provides insights into bond lengths, angles, and spatial orientation .

Chemical Reactions Analysis

Canlitinib undergoes several chemical reactions that are crucial for its activity as a tyrosine kinase inhibitor:

  1. Binding Reaction: The primary reaction of interest involves the binding of Canlitinib to the ATP-binding site of c-Met. This binding prevents ATP from activating the kinase, thereby inhibiting downstream signaling pathways.
  2. Metabolic Reactions: In vivo studies indicate that Canlitinib may undergo metabolic transformations involving oxidation or conjugation processes that affect its pharmacokinetics.

Understanding these reactions is essential for optimizing its therapeutic efficacy and minimizing side effects.

Mechanism of Action

Canlitinib exerts its pharmacological effects primarily through the inhibition of c-Met signaling pathways. The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site on c-Met, Canlitinib effectively blocks phosphorylation events that are critical for cell proliferation and survival.
  2. Induction of Apoptosis: The inhibition leads to reduced cell growth signals, promoting apoptosis in cancer cells that rely on c-Met signaling for survival.
  3. Impact on Tumor Microenvironment: Additionally, Canlitinib may affect angiogenesis and tumor microenvironmental interactions through its action on endothelial cells.

This multi-faceted mechanism highlights Canlitinib's potential as an effective therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

Canlitinib exhibits several notable physical and chemical properties:

These properties influence its bioavailability and therapeutic effectiveness.

Applications

Canlitinib's primary application lies in oncology research due to its role as a tyrosine kinase inhibitor targeting c-Met. Its potential applications include:

  • Cancer Treatment: Investigated for use in various cancers where c-Met is implicated, including lung cancer and gastric cancer.
  • Research Tool: Utilized in preclinical studies to understand c-Met signaling pathways and develop combination therapies with other anticancer agents.

Properties

CAS Number

2222730-78-9

Product Name

Canlitinib

IUPAC Name

6-[4-[2-fluoro-4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyhexanoic acid

Molecular Formula

C33H31F2N3O7

Molecular Weight

619.6 g/mol

InChI

InChI=1S/C33H31F2N3O7/c1-43-28-18-23-25(19-29(28)44-16-4-2-3-5-30(39)40)36-15-12-26(23)45-27-11-10-22(17-24(27)35)38-32(42)33(13-14-33)31(41)37-21-8-6-20(34)7-9-21/h6-12,15,17-19H,2-5,13-14,16H2,1H3,(H,37,41)(H,38,42)(H,39,40)

InChI Key

PCKYITPVOLEZKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCCCC(=O)O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.